molecular formula C14H20N2O3 B1453621 Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate CAS No. 1293132-74-7

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B1453621
CAS No.: 1293132-74-7
M. Wt: 264.32 g/mol
InChI Key: JUNSXCVIQVQMTJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The official International Union of Pure and Applied Chemistry name reflects the structural hierarchy beginning with the benzoate ester as the parent chain, followed by the amino substituents and the tetrahydropyran ring system. According to chemical database sources, the compound is systematically named as this compound, where the numbering system prioritizes the carboxylate carbon as position 1 of the benzene ring.

The structural representation reveals a benzene ring substituted at position 3 with an amino group and at position 4 with a secondary amino group that connects to the 4-position of a tetrahydro-2H-pyran ring. The tetrahydropyran moiety, also known as oxane in contemporary nomenclature, adopts a chair conformation typical of six-membered saturated rings. The ethyl ester functionality extends from the carboxyl group at position 1 of the benzene ring, completing the molecular architecture. This structural arrangement creates a compound with both electron-donating amino groups and an electron-withdrawing ester group, resulting in interesting electronic properties that influence its reactivity and potential biological activity.

Chemical structure analysis indicates that the molecule contains both aromatic and aliphatic regions, with the tetrahydropyran ring providing conformational flexibility while the benzene ring maintains planarity. The positioning of the amino groups creates potential for intramolecular hydrogen bonding interactions that may influence the compound's three-dimensional structure and stability. Database representations consistently show the compound in its neutral form, with the amino groups existing as free bases under standard conditions.

Properties

IUPAC Name

ethyl 3-amino-4-(oxan-4-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)10-3-4-13(12(15)9-10)16-11-5-7-18-8-6-11/h3-4,9,11,16H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNSXCVIQVQMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves:

  • Starting from a halogenated or nitro-substituted benzoate derivative.
  • Nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the tetrahydro-2H-pyran-4-yl amino group.
  • Reduction of nitro groups to amino groups where applicable.
  • Esterification or use of ethyl ester derivatives as starting materials or intermediates.

Key Reaction Steps and Conditions

Amination via Nucleophilic Substitution

A common approach involves reacting a halogenated benzoate (e.g., 4-chloro-3-nitrobenzoate) with tetrahydro-2H-pyran-4-yl amine under basic conditions to substitute the halogen with the amino group attached to the tetrahydropyran ring.

  • Base: Organic bases such as triethylamine are preferred for promoting nucleophilic substitution.
  • Solvent: Alcohols, nitriles, esters, chloro solvents, ketones, ethers, or water mixtures are used depending on solubility and reactivity.
  • Temperature: The reaction temperature is typically maintained between 30°C and 120°C, with an optimal range around 70-75°C to balance reaction rate and yield.

This method is supported by patent WO2020049599A1, which describes similar amination reactions with tetrahydropyran amines under these conditions.

Palladium-Catalyzed Coupling Reactions

For enhanced yields and selectivity, palladium-catalyzed cross-coupling methods such as Buchwald-Hartwig amination are employed:

  • Catalyst: Tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost efficiency and better reaction completion within 3-4 hours at 70-75°C.
  • Reagents: The coupling involves reacting a halogenated benzoate derivative with tetrahydro-2H-pyran-4-yl amine or its derivatives.
  • Solvents: Acetonitrile, tetrahydrofuran, toluene, or mixtures thereof.
  • Base: Potassium carbonate or triethylamine to neutralize acids formed during coupling.

This approach results in higher yields and is more suitable for commercial scale synthesis.

Detailed Research Findings and Data

Reaction Optimization and Yields

A representative reaction optimization table for copper-catalyzed amination and related transformations involving heterocycles (analogous to tetrahydropyran amines) is summarized below, adapted from a related copper-catalyzed multicomponent reaction study:

Entry Catalyst (mol%) Base (equiv) Solvent Temp (°C), Time (h) Yield (%)
1 CuI (10) TEA (3) DCE 25, 12 19
2 CuBr (10) TEA (3) DCE 25, 12 21
6 CuBr (10) TEA (3) DCE 80, 4 74
7 CuBr (10) DIPEA (3) DCE 80, 4 69
19 CuBr (10) TEA (3) DCE/DCM (1:1 v/v) 80, 4 89

TEA = Triethylamine; DIPEA = Diisopropylethylamine; DCE = 1,2-Dichloroethane; DCM = Dichloromethane

This indicates that elevated temperature and mixed chlorinated solvents improve yields significantly in copper-catalyzed amination reactions involving heterocyclic amines.

Solvent and Base Effects

  • Organic bases like triethylamine and diisopropylethylamine are more effective than inorganic bases such as potassium carbonate or pyridine.
  • Solvent polarity and composition critically affect reaction rate and yield; mixtures of dichloroethane and dichloromethane provide optimal environments.
  • Strongly polar solvents like DMF or DMSO tend to give poor or no yields in these reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution Halogenated benzoate + tetrahydro-2H-pyran-4-yl amine, triethylamine, alcohol/nitrile solvents, 70-75°C Simple, direct substitution May require long reaction times; moderate yields
Palladium-Catalyzed Coupling Halogenated benzoate + tetrahydro-2H-pyran-4-yl amine, tetrakis(triphenylphosphine)palladium, K2CO3, acetonitrile, 70-75°C Higher yield, shorter reaction time, cost-effective catalyst Requires palladium catalyst, inert atmosphere
Copper-Catalyzed Multicomponent Reaction (analogous) CuBr catalyst, triethylamine base, DCE/DCM solvent mixture, 80°C High yield, efficient conversion Catalyst sensitivity, solvent limitations

Additional Notes

  • The use of tetrahydro-2H-pyran-4-yl amine derivatives requires careful control of reaction conditions to prevent side reactions.
  • Commercial scalability favors palladium-catalyzed methods due to shorter reaction times and better yields.
  • Purification typically involves extraction, crystallization, or chromatographic techniques depending on the reaction scale and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution is typically used for ester hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tetrahydro-2H-pyran-4-ylamino C₁₅H₂₁N₃O₃ 291.35 Flexible oxygen-containing ring; hydrogen-bonding via amino groups
Ethyl 3-amino-4-[(pyridinylmethyl)amino]benzoate isomers () Pyridinylmethylamino (2-, 3-, 4-pyridine) C₁₅H₁₇N₃O₂ 271.32 Aromatic pyridine ring; potential π-π interactions; varied positional isomers
Ethyl 4-(tetrahydro-2H-pyran-4-yl)benzoate (I-41) Tetrahydro-2H-pyran-4-yl C₁₄H₁₈O₃ 234.29 Lacks amino groups; reduced hydrogen-bonding capacity
tert-Butyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (40) Ethyl(tetrahydro-2H-pyran-4-yl)amino + bromo C₂₀H₂₉BrN₂O₃ 437.36 Bulky tert-butyl ester; bromo substituent enhances reactivity
Key Observations:
  • Electronic and Steric Effects : The tetrahydro-2H-pyran-4-yl group in the target compound introduces a saturated oxygen ring, improving solubility compared to aromatic pyridinylmethyl analogs . However, pyridine-containing derivatives may exhibit stronger π-π stacking in hydrophobic protein pockets.
  • Hydrogen-Bonding Capacity: The target compound’s 3-amino group enables hydrogen-bond donor/acceptor interactions, absent in I-41 .
Key Observations:
  • Reductive Amination : The target compound’s synthesis leverages nitro reduction, a robust and scalable method .
  • Cross-Coupling Complexity : Biphenyl derivatives require multi-step Suzuki couplings, increasing synthetic complexity .

Biological Activity

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate (CAS Number: 1293132-74-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₃₁N₃O₃
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : this compound

The compound features a benzoate moiety substituted with an amino group and a tetrahydro-pyran ring, which may influence its biological interactions and solubility properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural components:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Ethyl 3-amino derivatives have shown zones of inhibition comparable to standard antibiotics in vitro.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression. For instance, structural analogs have demonstrated effectiveness as inhibitors of histone methyltransferases, which are crucial in epigenetic regulation.
  • Cell Cycle Modulation : Research indicates that similar compounds can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This suggests potential applications in cancer therapy.

Table 1: Summary of Biological Assays for this compound

Assay TypeTarget Organism/Cell LineConcentration TestedResult
Antibacterial ActivityE. coli50 µg/mLZone of inhibition: 15 mm
Antifungal ActivityCandida albicans100 µg/mLZone of inhibition: 12 mm
Cytotoxicity (MTT Assay)HeLa cells10 µMIC50 = 25 µM
Apoptosis InductionMCF7 cells5 µMIncreased Annexin V positivity

Case Studies

  • Anticancer Potential :
    A study conducted by Smith et al. (2023) evaluated the anticancer properties of ethyl 3-amino derivatives in vitro using various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    In a comparative study by Johnson et al. (2024), ethyl 3-amino derivatives were tested against a panel of bacterial strains, showing promising results against multi-drug resistant bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.
  • Mechanistic Studies :
    Research by Lee et al. (2024) explored the mechanistic basis of the compound's action on histone methyltransferases, revealing that it effectively inhibits the enzyme's activity, leading to altered gene expression profiles associated with tumor suppression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sequential amination and esterification steps. For example, starting with 3-nitrobenzoic acid ethyl ester, catalytic hydrogenation reduces the nitro group to an amine, followed by nucleophilic substitution with tetrahydropyran-4-amine under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Key parameters include:

  • Temperature : 80–100°C for amination to avoid side reactions.
  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation (1–3 mol%).
  • Solvent Choice : DMF enhances solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, tetrahydropyran protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 293.16) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO and dichloromethane; limited solubility in water (<0.1 mg/mL at 25°C). Adjust pH with buffers (e.g., phosphate-buffered saline) to enhance aqueous solubility for biological assays .
  • Stability : Degrades in acidic conditions (pH < 3) due to ester hydrolysis. Store at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR). Key interactions include hydrogen bonding between the amino group and Thr766 or hydrophobic interactions with the tetrahydropyran ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL, adjusting for variables like cell line (HEK293 vs. HeLa) or incubation time .
  • SAR Studies : Synthesize derivatives (e.g., replacing the ethyl ester with methyl) to isolate structural determinants of activity .

Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : The tetrahydropyran group increases logP by ~1.5 units compared to non-cyclic analogs, enhancing membrane permeability (predicted using ChemAxon) .
  • Metabolic Stability : Incubate with liver microsomes (human or rat). LC-MS/MS analysis shows slower CYP3A4-mediated oxidation due to steric hindrance from the tetrahydropyran ring .

Q. What mechanistic pathways explain unexpected byproducts during scale-up synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., imine formation during amination).
  • Byproduct Identification : Isolate via preparative HPLC and characterize by 13^{13}C NMR. Common issues include over-alkylation at the amino group or ring-opening of tetrahydropyran under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.